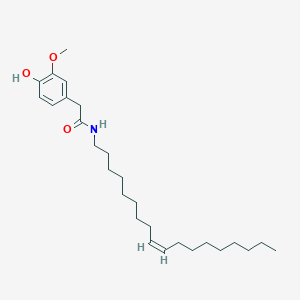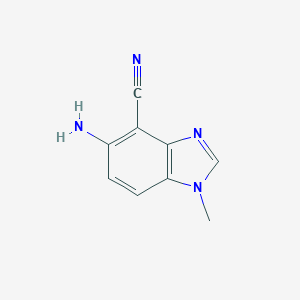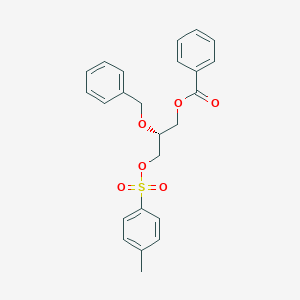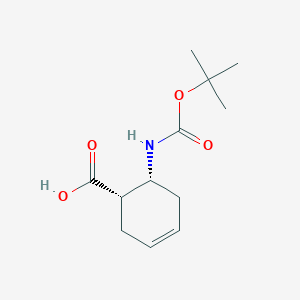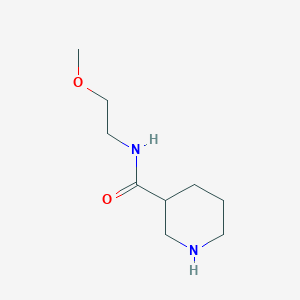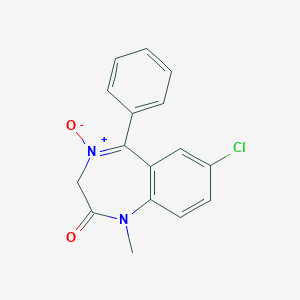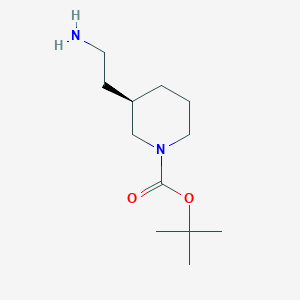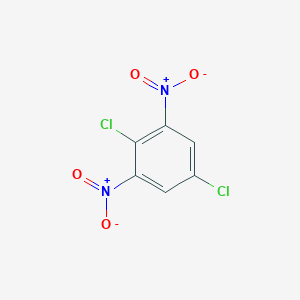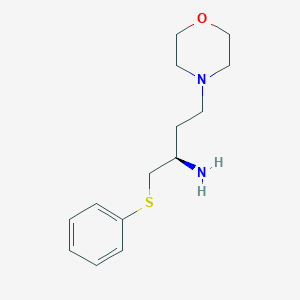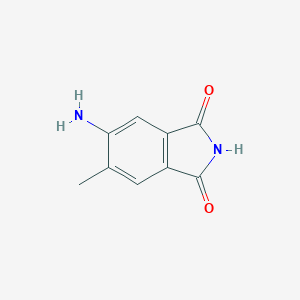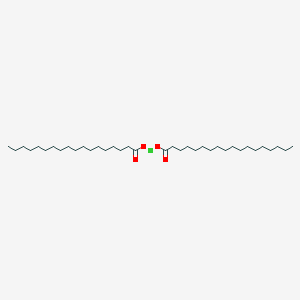
6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid, also known as HOP, is a fluorescent dye used in various scientific research applications. It is a derivative of xanthene, a class of organic compounds that are widely used as dyes and indicators. HOP has a unique chemical structure that allows it to emit light when excited by a specific wavelength of light. This characteristic makes it a valuable tool in various fields of research, such as biochemistry, cell biology, and neuroscience.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid is based on its unique chemical structure. When excited by a specific wavelength of light, the molecule undergoes a structural change that results in the emission of light at a longer wavelength. This process is known as fluorescence. The intensity of fluorescence is proportional to the concentration of the molecule, making it a valuable tool for quantitative analysis.
Biochemical and Physiological Effects:
6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid has been shown to have minimal biochemical and physiological effects on living organisms. It is non-toxic and does not interfere with the normal function of cells or tissues. This makes it a valuable tool for studying biological systems without causing any harm.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid in lab experiments is its high sensitivity and specificity. It can detect even small changes in the concentration of biological molecules, making it a valuable tool for quantitative analysis. However, one of the limitations of 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid is its photobleaching property, which means that it loses its fluorescence over time. This can be overcome by using appropriate imaging techniques and optimizing experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid in scientific research. One area of interest is the development of new fluorescent probes based on the 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid structure. These probes could have improved properties such as increased sensitivity, longer fluorescence lifetime, and resistance to photobleaching. Another area of interest is the use of 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid in the study of protein-protein interactions and protein folding. 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid can be used to monitor changes in protein conformation and stability, which could have implications for drug discovery and development. Overall, the future of 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid in scientific research looks promising, and it is likely to remain a valuable tool for many years to come.
Synthesemethoden
The synthesis of 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid is a complex process that involves several steps. The most commonly used method involves the reaction of 9-hydroxyxanthene-3-carboxylic acid with propionic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid has a wide range of applications in scientific research. One of its most common uses is as a fluorescent probe to visualize biological molecules such as proteins, nucleic acids, and lipids. It is also used as a pH indicator, as its fluorescence properties change depending on the pH of the environment. 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid is also used in the study of ion channels and membrane transporters, as it can be used to monitor changes in ion concentration and membrane potential.
Eigenschaften
CAS-Nummer |
16290-22-5 |
|---|---|
Molekularformel |
C16H12O5 |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
3-(3-hydroxy-6-oxoxanthen-9-yl)propanoic acid |
InChI |
InChI=1S/C16H12O5/c17-9-1-3-12-11(5-6-16(19)20)13-4-2-10(18)8-15(13)21-14(12)7-9/h1-4,7-8,17H,5-6H2,(H,19,20) |
InChI-Schlüssel |
RFRSCTPKEGYARM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=C2CCC(=O)O |
Kanonische SMILES |
C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=C2CCC(=O)O |
Andere CAS-Nummern |
16290-22-5 |
Synonyme |
6-hydroxy-3-oxo-3H-xanthene-9-propionic acid XAN-6-prop |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



